3-(2,3-Dichlorophenyl)piperidine
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Overview
Description
3-(2,3-Dichlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,3-dichlorophenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)piperidine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.
Industrial Production Methods
For industrial production, the method involves the use of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0. The reaction is conducted at elevated temperatures, and the product is purified using protonic solvents. This method yields a product with a purity of over 99.5% and a yield of more than 59.5% .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(2,3-Dichlorophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may interact with receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2,3-Dichlorophenylpiperazine: Similar structure but with a piperazine ring instead of piperidine.
Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties.
Uniqueness
3-(2,3-Dichlorophenyl)piperidine is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H13Cl2N |
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Molecular Weight |
230.13 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-5-1-4-9(11(10)13)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2 |
InChI Key |
QZTXKHGLJTUATD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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